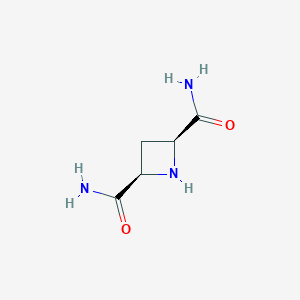

![molecular formula C9H13ClN6O5 B048745 1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea CAS No. 113739-44-9](/img/structure/B48745.png)

1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound that has been extensively studied for its potential use in cancer treatment. CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells, leading to cell death.

Wirkmechanismus

CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells. The mechanism of action of CENU involves the formation of covalent bonds between the CENU molecule and the DNA molecule in cancer cells. This results in the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of CENU are complex and depend on a variety of factors, including the dose, route of administration, and the type of cancer being treated. CENU has been shown to cause DNA damage and induce apoptosis in cancer cells. In addition, CENU has been shown to affect a variety of cellular processes, including cell cycle progression, signal transduction, and gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

CENU has several advantages for use in lab experiments. It is a highly reactive compound that can induce DNA damage in cancer cells at low doses. In addition, CENU has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, CENU also has several limitations. It is a highly toxic compound that requires careful handling and disposal. In addition, CENU can cause DNA damage in normal cells, leading to potential side effects.

Zukünftige Richtungen

There are several future directions for research on CENU. One area of research is the development of new analogs of CENU that are more potent and less toxic than the original compound. Another area of research is the development of new methods for delivering CENU to cancer cells, such as targeted drug delivery systems. In addition, research is needed to better understand the mechanism of action of CENU and its interactions with other chemotherapy drugs. Finally, research is needed to determine the long-term effects of CENU treatment on cancer patients.

Synthesemethoden

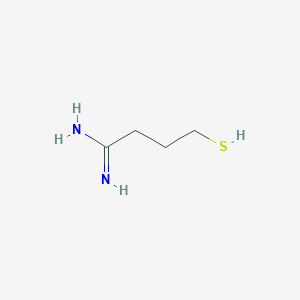

The synthesis of CENU involves the reaction of 1-(2-chloroethyl)-3-nitroso-urea with 2-nitroimidazole-1-ethanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CENU. The synthesis of CENU is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including brain tumors, lung cancer, and breast cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy. In addition, CENU has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.

Eigenschaften

CAS-Nummer |

113739-44-9 |

|---|---|

Produktname |

1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |

Molekularformel |

C9H13ClN6O5 |

Molekulargewicht |

320.69 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |

InChI |

InChI=1S/C9H13ClN6O5/c10-1-3-15(13-19)9(18)12-5-7(17)6-14-4-2-11-8(14)16(20)21/h2,4,7,17H,1,3,5-6H2,(H,12,18) |

InChI-Schlüssel |

ZTORIAQXOHCLRD-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |

Kanonische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |

Synonyme |

I 278 I-278 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)